molecular formula C18H19FN2O3S B2609188 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941958-44-7

4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2609188
CAS No.: 941958-44-7
M. Wt: 362.42
InChI Key: RHQFKDMPSDOZKK-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications

Environmental Monitoring and Toxicology

  • Perfluorinated Compounds Detection : Studies have focused on developing methods for detecting perfluorinated compounds (PFCs) in human and environmental samples due to their widespread use and persistence. For example, Kuklenyik et al. (2004) developed a high-throughput method for measuring trace levels of PFCs in serum and milk, highlighting the importance of monitoring human exposure to these contaminants (Kuklenyik et al., 2004).

Drug Metabolism and Pharmacokinetics

  • Metabolism of Novel Compounds : Research into the disposition and metabolism of novel therapeutic agents, such as SB-649868, a receptor antagonist, has provided insights into how fluorinated compounds are processed in the body. Renzulli et al. (2011) described the extensive metabolism and elimination pathways of SB-649868, demonstrating the role of fluorination in drug development (Renzulli et al., 2011).

Pharmacogenetics

  • Predictors of Chemotherapy Toxicity : Loganayagam et al. (2013) identified pharmacogenetic markers in genes such as DPYD and TYMS that predict toxicity to fluoropyrimidine therapy, which is crucial for optimizing treatment plans for cancer patients (Loganayagam et al., 2013).

Environmental Health

  • Exposure Assessment : Olsen et al. (2008) reported on the decline in concentrations of PFOS and other polyfluoroalkyl chemicals in American Red Cross adult blood donors between 2000 and 2006, reflecting changes in manufacturing practices and the importance of continued monitoring of these substances in populations (Olsen et al., 2008).

Mechanism of Action

Target of Action

Benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b .

Mode of Action

Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . This suggests that the compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of carbonic anhydrase b by benzenesulfonamide derivatives can affect various physiological processes, including fluid balance and respiration.

Result of Action

The inhibition of carbonic anhydrase b by benzenesulfonamide derivatives can lead to changes in cellular pH and ion transport, potentially affecting various cellular functions.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)19)25(23,24)20-14-5-8-17(13(2)10-14)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQFKDMPSDOZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.